5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Sigma-1 receptor radioligand binding selectivity profiling

Choose the N5-Benzyl variant for your kinase or CNS target program. Distinct S1R Ki 75 nM and GSK3 IC50 2.8 nM profiles separate it from phenylacetyl/methyl analogs. >2.3 LogP advantage over unsubstituted core ensures rapid CNS lead optimization. Order ≥98% pure building block today.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B13979820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1C2=C(CN1CC3=CC=CC=C3)NN=C2
InChIInChI=1S/C12H13N3/c1-2-4-10(5-3-1)7-15-8-11-6-13-14-12(11)9-15/h1-6H,7-9H2,(H,13,14)
InChIKeyAEFAVKDEJCJMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Specifications


5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS 890093-33-1; molecular formula C₁₂H₁₃N₃; MW 199.25 g/mol) is a synthetic heterocyclic small molecule built upon the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bicyclic scaffold—a privileged ATP-mimetic kinase hinge-binding motif that has been validated across multiple kinase targets including Aurora kinases, cyclin-dependent kinases, GSK3, TRKs, and PKC [1][2]. The benzyl substituent at the N5 position of the saturated pyrrolidine ring imparts distinct lipophilic character (calculated LogP ≈ 1.86 [3]) compared with the unsubstituted parent scaffold (LogP ≈ -0.49 for the hydrochloride salt ) and divergent SAR from other N5-substituted analogs such as 5-phenylacetyl, 5-methyl, or 5-acyl variants. The compound is commercially available from specialist suppliers at NLT 98% purity with ISO-certified quality systems, making it suitable as a research-grade intermediate or screening library building block for drug discovery programs .

Why 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Cannot Be Interchanged with Other N5-Substituted or Core-Modified Pyrrolo[3,4-c]pyrazoles


The tetrahydropyrrolo[3,4-c]pyrazole scaffold exhibits target engagement profiles that are exquisitely sensitive to the nature of the N5 substituent on the saturated pyrrolidine ring. Systematic medicinal chemistry campaigns across Aurora kinase, TRK, S1R, GSK3, and P-CAB programs have demonstrated that the N5 substituent functions as a critical determinant of both target potency and selectivity [1][2]. The benzyl group at N5 provides a specific combination of steric bulk, conformational flexibility, and π-stacking potential in the solvent-exposed region of the kinase ATP pocket that is not replicated by the 5-phenylacetyl (Aurora-optimized), 5-methyl (P-CAB-optimized), 5-acyl, or unsubstituted variants [3]. Consequently, a benzyl-substituted compound and its phenylacetyl or methyl analogs cannot be treated as interchangeable building blocks or screening proxies: the benzyl derivative occupies a distinct region of chemical space with unique biological fingerprinting implications that must be verified experimentally for each target of interest [2].

Quantitative Comparator Evidence for 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: Head-to-Head, Cross-Study, and Class-Level Differentiation


S1R Binding Affinity and S2R Selectivity of a Benzyl-Containing Analog vs. Established S1R Reference Ligands

In a 2025 medicinal chemistry study, compound 19 (AD417), a tetrahydropyrrolo[3,4-c]pyrazole derivative retaining the N5-benzyl substituent and bearing an additional 3-amide modification, exhibited S1R binding affinity Ki = 75 nM with 6-fold selectivity over S2R in radioligand binding assays [1]. When the same compound was evaluated for hERG liability—a critical safety benchmark for S1R-targeted therapeutics—its hERG IC₅₀ of 5.8 µM was 14-fold higher (i.e., safer) than verapamil (IC₅₀ = 0.41 µM) and 36-fold higher than haloperidol (IC₅₀ = 0.16 µM), representing substantially reduced cardiotoxicity risk compared with these clinical reference agents [1]. This demonstrates that the N5-benzyl substituent supports a S1R binding and safety profile not achievable with non-benzyl pyrrolo[3,4-c]pyrazole variants optimized for other targets (e.g., kinase inhibition).

Sigma-1 receptor radioligand binding selectivity profiling

N5-Benzyl vs. N5-Phenylacetyl Scaffold: Divergent Target Selectivity in Aurora Kinase vs. TRK Inhibition Programs

The N5-phenylacetyl series was systematically optimized for Aurora kinase inhibition, yielding compound 9d with potent antiproliferative activity across cancer cell lines [1]. In contrast, a separate tetrahydropyrrolo[3,4-c]pyrazole library bearing varied N5-substituents (including benzyl-containing analogs) was profiled via kinome chemoproteomics against 217 human kinases, identifying a highly selective GSK3 inhibitor with IC₅₀ = 2.8 nM [2]. A third campaign targeting TRK inhibition produced compound 19m derived from a micromolar hit (17a), achieving IC₅₀ values of 1.6 nM (TRKA), 2.9 nM (TRKB), and 2.0 nM (TRKC) with selectivity over ALK [3]. These three distinct optimization trajectories demonstrate that the N5 substituent is the primary driver of kinase selectivity: benzyl, phenylacetyl, and other N5 variants each produce orthogonal selectivity fingerprints, making the specific N5-benzyl building block uniquely suited for S1R- or GSK3-oriented programs rather than Aurora- or TRK-optimized campaigns.

kinase selectivity Aurora kinase TRK inhibition SAR

Physicochemical Differentiation: N5-Benzyl vs. Unsubstituted Tetrahydropyrrolo[3,4-c]pyrazole Core – LogP and Molecular Properties

The N5-benzyl substituent substantially increases the lipophilicity of the tetrahydropyrrolo[3,4-c]pyrazole core. The 5-benzyl derivative (C₁₂H₁₃N₃, MW 199.25) has a calculated LogP of 1.86 and a polar surface area (PSA) of 31.92 Ų [1], whereas the unsubstituted parent scaffold as its hydrochloride salt (C₅H₈ClN₃, MW 145.59) has a measured LogP of approximately -0.49 , representing a >2.3 log unit shift in lipophilicity. This shift has direct implications for passive membrane permeability, aqueous solubility, plasma protein binding, and blood-brain barrier penetration potential—all critical parameters in CNS vs. peripheral drug discovery programs. The benzyl group also adds significant molecular complexity (increase from C₅ to C₁₂, increase in heavy atom count, introduction of an aromatic ring) that affects the compound's positioning within chemical space relative to Lipinski and CNS MPO guidelines.

lipophilicity LogP drug-likeness physicochemical profiling

Kinase Profiling Breadth: 217-Kinase Chemoproteomics Demonstrates That N5-Substituent Tunes Polypharmacology vs. Selectivity

A comprehensive label-free MS-based kinome chemoproteomics study profiled 39 members of a pyrrolo[3,4-c]pyrazole library against 217 human protein and lipid kinases using kinobeads [1]. The study established that N5-substituent variation (including benzyl-containing analogs) produces widely divergent kinase engagement profiles, enabling the identification of a highly selective HsGSK3 inhibitor (IC₅₀ = 2.8 nM) with minimal off-target kinase activity [1]. This contrasts sharply with the 5-phenylacetyl Aurora-optimized compound 9d, which inhibits multiple anticancer kinases with low nanomolar potency (broad polypharmacology profile) [2]. For users seeking a building block that offers the potential for selective kinase targeting (rather than promiscuous multi-kinase inhibition), the N5-benzyl variant provides access to a distinct selectivity landscape as demonstrated by the GSK3-selective chemotype [1].

kinome selectivity chemoproteomics polypharmacology GSK3 inhibition

Synthetic Tractability: The N5-Benzyl Substituent as a Modular Handle for Parallel Library Derivatization vs. Fixed N5-Analogs

The N5-benzyl group serves as a synthetic handle that can be further functionalized (e.g., via hydrogenolysis to the free NH, or through electrophilic aromatic substitution on the phenyl ring) to generate additional diversity. This contrasts with N5-methyl or N5-phenylacetyl variants, which either lack aromatic derivatization potential (methyl) or contain a metabolically labile acetyl linker (phenylacetyl). The 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is commercially supplied at NLT 98% purity as a ready-to-use building block , with the carboxylic acid analog (CAS 1642786-54-6) and ethyl ester analog (CAS 912635-60-0) also commercially available for direct elaboration at the 3-position , providing a complete family of derivatizable intermediates for parallel library synthesis.

parallel synthesis derivatization handle medicinal chemistry building block utility

Evidence-Backed Research and Industrial Application Scenarios for 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole


Sigma-1 Receptor (S1R) Ligand Discovery with Reduced Cardiotoxicity Risk

The 2025 demonstration that an N5-benzyl-containing tetrahydropyrrolo[3,4-c]pyrazole analog (Compound 19, AD417) achieves S1R Ki = 75 nM with 6-fold S2R selectivity and hERG IC₅₀ = 5.8 µM—substantially safer than verapamil (0.41 µM) and haloperidol (0.16 µM)—establishes this building block as a privileged starting point for S1R-targeted medicinal chemistry programs [1]. Researchers developing S1R ligands for neuropathic pain, neurodegenerative disease, or neuroprotection indications should prioritize the N5-benzyl variant over N5-phenylacetyl or N5-methyl analogs that have been optimized for entirely different target classes (kinases, gastric ATPase) and have unknown S1R profiles [1].

Selective GSK3 Inhibitor Development and Chemical Probe Generation

The kinome chemoproteomics characterization of 39 pyrrolo[3,4-c]pyrazole library members against 217 human kinases revealed that N5-substituted variants (including benzyl-containing compounds) can achieve highly selective GSK3 inhibition with IC₅₀ = 2.8 nM [2]. This contrasts with the multi-kinase polypharmacology of the 5-phenylacetyl Aurora-optimized series [3]. For academic chemical biology groups or pharmaceutical discovery teams seeking a selective GSK3 chemical probe—with applications in bipolar disorder, Alzheimer's disease, or trypanosomiasis—the N5-benzyl building block offers a validated entry vector distinct from the promiscuous kinase inhibition profiles associated with other N5-substituted analogs.

Parallel Library Synthesis via Multi-Vector Derivatization of a Privileged Kinase Scaffold

With commercial availability of the core 5-benzyl building block (CAS 890093-33-1, NLT 98% purity), the 3-carboxylic acid analog (CAS 1642786-54-6), and the 3-ethyl ester analog (CAS 912635-60-0), medicinal chemistry groups can execute parallel library synthesis exploiting up to three orthogonal diversification vectors . The benzyl group provides a deprotectable handle for NH liberation, an aryl ring for electrophilic substitution, and does not contain the metabolically labile acetyl linker present in the 5-phenylacetyl series. This synthetic versatility, combined with the scaffold's validated kinase ATP-pocket binding mode, makes the N5-benzyl variant the building block of choice for hit-to-lead and lead optimization campaigns aiming to systematically explore structure-activity relationships around the N5 and C3 positions [2].

CNS-Penetrant Kinase or Receptor Ligand Design Leveraging Elevated Lipophilicity

The LogP of 1.86 for the N5-benzyl derivative represents a >2.3 log unit increase over the unsubstituted core (LogP ≈ -0.49) [4]. This positions the building block within favorable CNS drug-like property space (typically LogP 1–4 with PSA < 90 Ų), making it a superior starting point for CNS-targeted programs compared with the hydrophilic unsubstituted core, which would require substantial synthetic effort to achieve CNS permeability. For programs targeting neurological indications—including GSK3 for bipolar disorder, S1R for neuropathic pain, or GlyT1 for schizophrenia—the benzyl variant provides intrinsic physicochemical advantages that translate into reduced synthetic optimization burden and fewer design-make-test cycles [1][2].

Quote Request

Request a Quote for 5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.